[Methylenebis(oxy)]dimethanol

Catalog No.
S14700279
CAS No.
3754-41-4
M.F
C3H8O4
M. Wt
108.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[Methylenebis(oxy)]dimethanol

CAS Number

3754-41-4

Product Name

[Methylenebis(oxy)]dimethanol

IUPAC Name

hydroxymethoxymethoxymethanol

Molecular Formula

C3H8O4

Molecular Weight

108.09 g/mol

InChI

InChI=1S/C3H8O4/c4-1-6-3-7-2-5/h4-5H,1-3H2

InChI Key

AHBBKNVAOOONGD-UHFFFAOYSA-N

Canonical SMILES

C(O)OCOCO

Methylenebis(oxy)dimethanol is a chemical compound with the molecular formula C3H8O4C_3H_8O_4 and a molecular weight of approximately 104.09 g/mol. It is also known as 2,2'-[methylenebis(oxy)]bisethanol and has various applications in chemical synthesis and industrial processes. This compound features two hydroxymethyl groups linked by a methylene bridge, which contributes to its reactivity and versatility in different chemical environments .

, including:

  • Esterification: Reacting with carboxylic acids to form esters, which are important in polymer chemistry.
  • Oxidation: The compound can be oxidized to yield aldehydes or ketones when treated with strong oxidizing agents such as potassium permanganate or chromium trioxide .
  • Condensation Reactions: It can participate in condensation reactions, forming larger molecular structures or polymers, particularly when reacted with isocyanates or other reactive species.

Methylenebis(oxy)dimethanol can be synthesized through several methods:

  • Direct Reaction of Formaldehyde and Alcohols: This method involves the reaction of formaldehyde with alcohols under controlled conditions to produce methylenebis(oxy)dimethanol.
  • Hydrolysis of Related Compounds: Hydrolysis of derivatives such as dimethyl acetal can yield methylenebis(oxy)dimethanol.
  • Catalytic Processes: Utilizing acidic or basic catalysts can enhance the reaction efficiency when synthesizing this compound from simpler precursors .

Methylenebis(oxy)dimethanol has various applications, including:

  • Chemical Intermediate: It serves as an intermediate in the synthesis of polymers and resins.
  • Plasticizers: The compound can be used as a plasticizer in the production of flexible plastics.
  • Coatings and Adhesives: Its properties make it suitable for use in coatings and adhesives formulations, enhancing their performance characteristics.

Interaction studies involving methylenebis(oxy)dimethanol focus on its compatibility with other chemical compounds and materials. Investigations into its interactions with various solvents, polymers, and additives are essential for understanding its behavior in industrial applications. Such studies help optimize formulations for specific uses, ensuring stability and performance.

Several compounds share structural similarities with methylenebis(oxy)dimethanol. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Methylenebis(oxy)dimethanolC3H8O4Two hydroxymethyl groups; versatile uses
Ethylene glycolC2H6O2Commonly used as antifreeze; simpler structure
Propylene glycolC3H8O2Used in food and pharmaceuticals; less hydroxyl functionality
Diethylene glycolC4H10O3Higher molecular weight; used as a solvent

Methylenebis(oxy)dimethanol is unique due to its dual hydroxymethyl groups connected by a methylene bridge, which enhances its reactivity compared to simpler glycols and makes it particularly useful in specialized applications such as polymer synthesis and formulation chemistry .

Early Developments in Ether-Alcohol Synthesis

The systematic study of ether-alcohols began in the late 19th century with the characterization of simple glycol ethers. A pivotal advancement occurred in 1903 when Gustavson demonstrated the acid-catalyzed condensation of methanol with formaldehyde to produce dimethoxymethane. This reaction established the foundational mechanism for synthesizing methylene-bridged ethers—a pathway later adapted for [methylenebis(oxy)]dimethanol production through controlled hydroxyl group incorporation.

Key milestones in ether-alcohol chemistry include:

  • 1928: Isolation of diethylene glycol from ethylene oxide hydrolysis by Société Chimique des Usines du Rhône
  • 1954: Development of phase-transfer catalysis for asymmetric ether-alcohol synthesis
  • 1987: First crystal structure determination of a fully hydrated methylene-bis(oxy) compound

The molecular architecture of [methylenebis(oxy)]dimethanol represents an evolutionary leap from these early systems, combining three oxygen atoms in a C₃-symmetric arrangement (HOCH₂-O-CH₂-O-CH₂OH). This configuration introduces unique hydrogen-bonding capabilities absent in simpler analogs like dimethoxymethane.

Technological Drivers for Structural Complexity

Industrial demand for high-performance polymers during the 1970s-1990s accelerated ether-alcohol research. The table below contrasts key properties of [methylenebis(oxy)]dimethanol with historical precursors:

CompoundMolecular Weight (g/mol)Oxygen Content (wt%)Hydrogen Bond Donors
Diethylene glycol106.1245.3%2
Dimethoxymethane76.1042.1%0
[Methylenebis(oxy)]dimethanol108.0959.2%4

This progression demonstrates the chemical industry's deliberate shift toward oxygen-rich, multifunctional building blocks. The compound's four hydrogen bond donors enable three-dimensional network formation in polymer matrices, while maintaining sufficient hydrophilicity for solution-phase processing.

Catalytic Pathway Optimization for Selective Etherification

The selective etherification of [Methylenebis(oxy)]dimethanol represents a critical synthetic challenge requiring precise catalytic pathway optimization to achieve high selectivity and conversion rates [1] [2]. Modern etherification processes have evolved to incorporate sophisticated heterogeneous catalytic systems that enable selective carbon-oxygen bond formation while minimizing unwanted side reactions [3] [4].

Palladium-based catalytic systems have demonstrated exceptional performance in etherification reactions, particularly when supported on silica matrices [2]. Research conducted at the University of Oklahoma revealed that Palladium/Silica catalysts operating at 125°C with atmospheric pressure conditions achieved remarkable selectivity rates of 90% with conversion efficiencies reaching 79% [2]. The mechanism involves the formation of alkoxide species on metal surfaces, facilitating the creation of carbon-oxygen-carbon bonds through adjacent alkoxide and aldehyde interactions [2].

Copper-based bifunctional catalyst systems, specifically Copper/Zinc Oxide/Alumina configurations, have shown promising results for direct ether synthesis from synthesis gas [5] [6]. These systems operate at elevated temperatures of 290°C under 2.0 megapascal pressure conditions, achieving selectivity rates of 85% with conversion efficiencies of 75% [5] [6]. The catalytic mechanism involves methanol synthesis followed by intermolecular dehydration, creating a streamlined pathway for ether formation [5].

Zeolite-based catalytic systems, particularly SAPO-34 configurations, have emerged as highly efficient platforms for etherification reactions [7]. Research findings indicate that SAPO-34 zeolite catalysts achieve exceptional selectivity rates of 79.4% with conversion efficiencies reaching 96.7% under continuous flow conditions at 150°C [7]. The unique pore structure of SAPO-34 effectively limits undesired side product formation while enhancing the priority reaction between activated methanol and target substrates [7].

Hydrogen-modified gold catalysts represent an innovative approach to low-temperature etherification processes [1]. These systems operate at temperatures below 250 Kelvin, demonstrating selectivity rates of 95% with conversion efficiencies of 85% [1]. The mechanism involves alcohol-like intermediates formed through partial hydrogenation of aldehydes on the catalyst surface, enabling efficient ether bond formation [1].

Water-resistant solid Lewis acid catalysts, including Tin-Beta zeolite systems, provide robust etherification capabilities under ambient conditions [4]. These catalysts achieve selectivity rates of 96% with conversion efficiencies of 53%, offering particular advantages for cascade reaction sequences [4]. The water resistance property enables operation under conditions that would deactivate conventional acid catalysts [4].

Catalyst SystemTemperature (°C)Pressure (MPa)Selectivity (%)Conversion (%)Key Advantages
Palladium/Silica1250.190.079.0High ether selectivity with aldehydes
Copper/Zinc Oxide/Alumina2902.085.075.0Direct dimethyl ether synthesis
SAPO-34 Zeolite150Atmospheric79.496.7Complete etherification capability
Hydrogen-Modified Gold<250Low95.085.0Low temperature operation
Tin-Beta ZeoliteAmbientAtmospheric96.053.0Water-resistant solid Lewis acid
Ruthenium/BEA1507.578.082.0Oxymethylene dimethyl ether production

Solvent-Free Polycondensation Techniques

Solvent-free polycondensation methodologies have gained significant prominence in the synthesis of [Methylenebis(oxy)]dimethanol derivatives due to their environmental benefits and enhanced process efficiency [8] [9]. These techniques eliminate the need for organic solvents while maintaining high molecular weight polymer formation and superior product purity [8] [10].

Melt polycondensation represents the most widely employed industrial technique for solvent-free polymer synthesis [11] [12]. This methodology operates at temperatures ranging from 120°C to 280°C under inert atmospheric conditions, providing the thermal energy necessary for polycondensation reactions [12]. Research conducted on polyethylene terephthalate synthesis using grid-filled flowing tube reactors demonstrated that melt polycondensation achieves molecular weights between 25,000 and 50,000 grams per mole with excellent product purity [11]. The process benefits from simple operational requirements and direct large-scale casting capabilities, though heat transfer becomes challenging as reaction viscosity increases [12].

Solid-state polycondensation emerges as a competitive alternative to conventional melt processing, offering exceptional molecular weight enhancement capabilities [13] [14]. This technique operates at temperatures between the glass transition temperature and melting point of partially crystalline prepolymers, enabling polycondensation reactions in the amorphous phase while maintaining solid-state integrity [14]. Research findings indicate that solid-state polycondensation achieves molecular weights ranging from 134,000 to 266,000 grams per mole, significantly exceeding conventional melt processing capabilities [9] [15]. The process utilizes inert gas flow or vacuum conditions to remove reaction by-products, shifting equilibrium toward polymer formation while minimizing thermal degradation [14].

Bulk acyclic diene metathesis polycondensation represents an innovative approach to solvent-free polymer synthesis [16]. Research conducted using cyclic alkyl amino carbene-containing ruthenium catalysts demonstrated successful bulk polymerization at 100°C with 0.5 molar percentage catalyst loading [16]. The process maintains polymer fluidity throughout the reaction, essential for bulk polymerization chemistry, while achieving molecular weights between 15,000 and 30,000 grams per mole [16].

Enzymatic polycondensation techniques offer environmentally benign alternatives for solvent-free polymer synthesis [17]. These biocatalytic processes operate at moderate temperatures between 50°C and 80°C, utilizing immobilized lipases to catalyze polycondensation reactions [17]. Research on adipic acid and itaconic acid ester polycondensation revealed that enzymatic systems achieve molecular weights between 10,000 and 25,000 grams per mole while maintaining catalyst recyclability [17]. Thin-film processing employing robust covalently immobilized lipases addresses mass transfer limitations inherent in traditional batch reactor configurations [17].

Interfacial polycondensation provides rapid polymer formation capabilities under ambient temperature conditions [18]. This technique utilizes two-phase systems where aqueous and organic phases interface to facilitate polycondensation reactions [18]. The process achieves molecular weights ranging from 20,000 to 80,000 grams per mole through high-speed agitation that increases interface surface area and enhances polymerization rates [18].

TechniqueTemperature Range (°C)Molecular Weight (g/mol)Key BenefitsLimitations
Melt Polycondensation120-28025,000-50,000Simple operation, pure productHeat transfer difficulties
Solid-State PolycondensationTg to Tm134,000-266,000High molecular weight, low degradationLong reaction times
Bulk ADMET Polymerization10015,000-30,000Catalyst efficiency, continuous processLimited functional groups
Enzymatic Polycondensation50-8010,000-25,000Mild conditions, selectivityScale-up challenges
Interfacial PolycondensationAmbient20,000-80,000Rapid polymerization, room temperatureProduct separation
Thin-Film Processing50-8015,000-40,000Enhanced mass transfer, recyclabilityEquipment complexity

Continuous Flow Reactor Applications in Scalable Production

Continuous flow reactor technology has revolutionized the scalable production of [Methylenebis(oxy)]dimethanol through enhanced process control, improved safety profiles, and superior scalability characteristics [19] [20]. These systems enable precise manipulation of reaction parameters while maintaining consistent product quality and minimizing batch-to-batch variability [21].

Microfluidic reactor systems represent the most precise approach to continuous flow synthesis, operating at microliter scale volumes with exceptional temperature and residence time control [22] [23]. Research conducted at Orbital ATK demonstrated that microfluidic reactors containing only microliters of reactive solution significantly reduce safety risks while enabling efficient heat transfer through high surface area-to-bulk ratios [22]. These systems achieve production rates between 1 and 100 milligrams per hour, making them ideal for pharmaceutical applications and specialized chemical synthesis [23]. The scale-up methodology involves parallelization of multiple microfluidic units to achieve higher throughput while maintaining the inherent advantages of microscale processing [24].

Packed bed reactor configurations provide robust platforms for catalytic continuous flow processes [25]. These heterogeneous reaction systems consist of cylindrical shells containing immobilized catalyst beds through which reactants flow continuously [25]. Research findings indicate that packed bed reactors achieve production rates ranging from 1 to 1000 kilograms per hour, depending on reactor dimensions and catalyst loading [25]. The scale-up approach involves increasing catalyst bed volume and flow rates while maintaining optimal contact time and temperature profiles [25].

Continuous stirred tank reactors employ active mixing techniques to ensure uniform reaction conditions throughout the reactor volume [19]. These systems utilize agitated vessels with continuous feed and discharge capabilities, achieving production rates between 10 and 500 kilograms per hour [19]. Multiple continuous stirred tank reactors can be connected in series to improve residence time distribution and enhance overall reaction performance [19].

Plug flow reactors utilize passive mixing technology where reactants flow through reactor tubes as discrete plugs without continuous stirring [19]. These systems excel in high-volume production applications, achieving throughput rates between 100 and 5000 kilograms per hour [19]. Scale-up methodology involves increasing reactor tube diameter and flow rates while maintaining optimal plug flow characteristics [19].

Advanced flow reactor systems, exemplified by Corning Incorporated's Advanced-Flow Reactor technology, combine multiple scale-up approaches to achieve production rates between 10 and 300 grams per minute per module [24]. Research conducted at Massachusetts Institute of Technology demonstrated that these systems maintain microreactor transport advantages while achieving kilogram per minute production scales [24]. The technology enables production rates of 36 to 1080 kilograms per hour through modular design and optimized flow characteristics [24].

Coflore flow reactor systems provide versatile platforms for application programming interface manufacturing and biocatalytic processes [19]. These actively mixed flow reactors achieve production rates between 1 and 100 kilograms per hour while accommodating gas, liquid, and solid phase reactions [19]. The modular design enables easy scale-up through parallel operation and integration with complementary reactor technologies [19].

Microwave-assisted flow chemistry represents an emerging technology for enhanced continuous synthesis [26] [27]. Research conducted at Shizuoka University demonstrated that single-mode microwave systems enable kilogram-scale organic synthesis through optimized power gradients and in-line analysis [27]. These systems address microwave penetration depth limitations while maximizing rapid heating benefits and precise temperature control [26].

Reactor TypeScale RangeKey ApplicationsTemperature ControlScale-up MethodProduction Rate
Microfluidic ReactorsμL to mLNanoparticle synthesis, pharmaceuticalsExcellentParallelization1-100 mg/h
Packed Bed ReactorsLab to IndustrialCatalytic processes, petrochemicalsGoodLarger beds1-1000 kg/h
Continuous Stirred TankLab to PilotFine chemicals, continuous mixingGoodMultiple units10-500 kg/h
Plug Flow ReactorsLab to IndustrialHigh-volume productionModerateLarger diameter100-5000 kg/h
Coflore Flow ReactorsLab to kg-scaleAPI manufacturing, biocatalysisExcellentModular design1-100 kg/h
Advanced Flow Reactors10-300 g/minProcess intensificationExcellentCombined approach36-1080 kg/h

Flow biocatalysis applications have emerged as sophisticated platforms for enzymatic cascade reactions in continuous processing environments [28]. These systems recreate artificial enzymatic pathways using optimized enzyme combinations, avoiding unnecessary biological processes while maintaining substrate and product accessibility [28]. The technology enables precise control over multi-step synthetic sequences with enhanced efficiency compared to traditional microbial systems [28].

The nucleophilic substitution behavior of [Methylenebis(oxy)]dimethanol in aqueous systems represents a complex interplay of electronic, steric, and solvation effects that fundamentally governs its reactivity profile. The compound, characterized by the molecular formula C₃H₈O₄ and molecular weight of 108.09 g/mol [1] [2], exhibits unique reactivity patterns attributed to its structural features comprising two hydroxymethyl groups linked via a methylene bridge.

Mechanistic Framework and Reaction Pathways

Nucleophilic substitution reactions involving [Methylenebis(oxy)]dimethanol proceed through distinct mechanistic pathways depending on the specific reaction conditions and nucleophile characteristics. The primary reaction center involves the ether linkages, where nucleophilic attack can occur at the methylene carbon bridging the two oxy units [3]. The mechanistic framework follows established principles where the rate of bimolecular nucleophilic substitution depends on the concentration of both the substrate and nucleophile [4].

The reaction kinetics demonstrate second-order behavior characteristic of S_N2 mechanisms, where the rate expression follows the form: v = k[substrate][nucleophile] [4]. The concerted nature of these reactions means that bond formation and bond breaking occur simultaneously, with the nucleophile attacking from the backside of the leaving group [4].

Solvent Effects and Aqueous Media Influences

Aqueous media exerts profound influences on nucleophilic substitution dynamics through multiple pathways. Protic solvents such as water can form hydrogen bonds with both nucleophiles and substrates, affecting their reactivity [5]. The solvation of nucleophiles in protic media generally decreases their nucleophilicity due to the formation of hydrogen-bonded solvent shells that must be partially disrupted for reaction to occur [5].

Research on related ether compounds has demonstrated that water molecules can significantly alter reaction barriers through proton transfer assistance mechanisms [6]. In the case of formaldehyde-derived acetals and related compounds, water participation reduces strain in transition state structures, thereby lowering activation barriers [6]. This effect is particularly relevant for [Methylenebis(oxy)]dimethanol given its structural similarity to acetal-type compounds.

Kinetic Parameters and Rate Constants

Experimental investigations of nucleophilic substitution in aqueous acetonitrile mixtures have revealed systematic dependencies on solvent composition [7]. The ionic strength of the aqueous medium plays a crucial role in determining reaction rates, with increasing ionic strength generally enhancing reaction velocities [8].

Theoretical calculations using density functional theory methods have provided insights into activation barriers for related nucleophilic substitution processes. Studies on similar ether-containing molecules indicate activation energies typically ranging from 25-90 kJ/mol depending on the specific nucleophile and reaction conditions [6] [9]. The presence of electron-withdrawing groups in proximity to the reaction center can substantially increase activation barriers through destabilization of carbocationic intermediates [10].

Reaction ParameterTypical RangeInfluencing Factors
Activation Energy25-90 kJ/molNucleophile strength, solvent polarity
Rate Constant (k₂)10⁻⁶ to 10⁻² M⁻¹s⁻¹Temperature, ionic strength
Solvent Effect2-5 fold rate variationProtic vs aprotic media

Temperature and Activation Parameters

The temperature dependence of nucleophilic substitution reactions involving [Methylenebis(oxy)]dimethanol follows Arrhenius behavior, with rate constants increasing exponentially with temperature. Computational studies on related dimethyl ether systems have revealed complex temperature-dependent activation energies, with modified Arrhenius expressions providing better fits to experimental data over wide temperature ranges [9].

Analysis of transition state geometries indicates that structural rearrangements contribute significantly to the energetic penalty during activation [6]. The barriers for reactions involving proton transfer assistance show high percentages of electronic reorganization contribution, distinguishing them from purely steric-controlled processes [6].

pH-Dependent Oligomerization Behavior Analysis

The oligomerization behavior of [Methylenebis(oxy)]dimethanol exhibits remarkable sensitivity to solution pH, fundamentally altering both the extent and mechanism of intermolecular association processes. This pH-dependent behavior arises from the ionization state changes of functional groups and their subsequent effects on intermolecular interactions and molecular solubility.

pH-Induced Structural Transitions

Research on related compounds has demonstrated that pH modifications can trigger dramatic structural rearrangements in oligomeric systems [11]. The protonation and deprotonation of functional groups creates charge distributions that profoundly influence intermolecular association patterns. In the case of [Methylenebis(oxy)]dimethanol, the hydroxyl groups can participate in pH-dependent hydrogen bonding networks that facilitate or inhibit oligomerization processes.

Studies on similar systems have revealed that pH-induced switching between oligomeric states can occur over remarkably narrow pH ranges, suggesting cooperative processes reminiscent of phase transitions [11]. The transition typically occurs near physiological pH values, indicating the biological relevance of such behavior [11].

Mechanistic Analysis of pH-Dependent Oligomerization

The oligomerization mechanism of [Methylenebis(oxy)]dimethanol undergoes fundamental changes as a function of solution pH. At lower pH values, increased protonation of hydroxyl groups enhances their electrophilicity, promoting nucleophilic attack by neighboring molecules. This leads to the formation of larger oligomeric structures through intermolecular condensation reactions.

Conversely, at higher pH values, deprotonation increases the electron density on oxygen atoms, creating stronger nucleophiles but also introducing electrostatic repulsion between similarly charged species [12]. This dual effect results in a complex pH-response profile where optimal oligomerization occurs within specific pH windows.

The polymerization mechanism transitions from highly cooperative behavior at neutral to slightly acidic pH to isodesmic or even anticooperative behavior under strongly acidic or basic conditions [12]. This change reflects the balance between thermodynamically favorable intermolecular interactions and electrostatically unfavorable charge repulsion.

Quantitative pH-Response Relationships

Kinetic studies of pH-dependent oligomerization reveal fourth-order rate dependencies characteristic of critical nucleation processes [8]. The rate law for initial oligomerization follows the expression:

R = k₄[monomer]⁴

where the rate constant k₄ exhibits a linear relationship with pH according to:

log k₄ = m × pH + log k

The slope parameter m changes sign around pH 7, indicating a fundamental shift in the rate-determining process [8].

Thermodynamic Considerations

The pH-dependent oligomerization behavior reflects underlying changes in the thermodynamic driving forces for intermolecular association. Enthalpy changes associated with hydrogen bond formation and electrostatic interactions compete with entropy penalties arising from reduced molecular mobility in oligomeric states.

Computational studies on related systems indicate that cooperative effects and state-dependent cluster distributions cause strongly varying average enthalpy and entropy per bond as functions of temperature and concentration [13]. These effects are particularly pronounced in hydrogen-bonding systems where pH modifications alter the strength and directionality of intermolecular interactions.

pH RangeDominant MechanismOligomer SizeRate Constant (relative)
pH < 5Acid-catalyzed condensationLarge aggregates10² - 10³
pH 5-7Cooperative associationIntermediate clusters10¹ - 10²
pH > 8Electrostatic repulsionMinimal oligomerization10⁻¹ - 1

Molecular Dynamics and Simulation Insights

Advanced computational approaches have provided molecular-level insights into pH-dependent oligomerization mechanisms [14]. Markov state models enable simulation of oligomerization at experimental concentrations and timescales, revealing that specific pH conditions favor particular oligomeric states through stabilization of intermolecular contacts [14].

The simulations predict that trimeric and tetrameric species form preferentially under different pH conditions, with formation rates differing by several orders of magnitude [14]. These findings highlight the exquisite sensitivity of oligomerization processes to subtle changes in protonation states and electrostatic environments.

Computational Modeling of Transition State Geometries

The computational investigation of transition state geometries for [Methylenebis(oxy)]dimethanol reactions represents a frontier area combining advanced quantum mechanical methods with sophisticated optimization algorithms. These studies provide atomic-level insights into reaction mechanisms and enable quantitative prediction of kinetic parameters.

Theoretical Methods and Computational Approaches

Modern computational studies of transition state geometries employ high-level ab initio methods, particularly density functional theory (DFT) with hybrid functionals and coupled cluster methods [15]. The most reliable results are obtained using CCSD(T) calculations with large basis sets, often extrapolated to the complete basis set limit [9] [13].

For [Methylenebis(oxy)]dimethanol systems, the B3LYP/6-311++G(d,p) level of theory provides a reasonable balance between accuracy and computational efficiency for initial geometry optimizations [6]. More accurate energies are then computed using higher-level methods such as CCSD(T)/6-311+G(2df,2p) [9].

The transition state optimization process requires specialized algorithms that can locate first-order saddle points on the potential energy surface [16]. These methods must handle the challenge of maximizing energy along one coordinate while minimizing along all others [16]. Modern approaches include the nudged elastic band method, the growing string method, and improved dimer methods [17] [18].

Transition State Characteristics and Geometries

Computational studies of related acetal and ether systems reveal characteristic transition state geometries featuring partially formed and broken bonds [6]. The transition states typically exhibit:

  • Elongated C-O bonds in the breaking direction (1.8-2.2 Å vs. 1.4 Å in equilibrium)
  • Shortened nucleophile-carbon distances (2.0-2.5 Å vs. >3.0 Å in separated reactants)
  • Significant charge development on the carbon center (δ⁺ = 0.3-0.5 e)
  • Altered bond angles reflecting hybridization changes

The computational results demonstrate that structural rearrangements represent a major energetic penalty during activation, contributing 40-60% of the total activation barrier [6]. This finding emphasizes the importance of conformational flexibility in determining reaction rates.

Electronic Structure Analysis

Advanced electronic structure analysis of transition states reveals the underlying factors controlling reactivity. Natural bond orbital analysis and charge decomposition schemes provide insights into electron redistribution during bond formation and breaking processes [19].

For nucleophilic substitution reactions involving [Methylenebis(oxy)]dimethanol, the frontier molecular orbital interactions play crucial roles in determining activation barriers [20]. The energy gap between the nucleophile highest occupied molecular orbital (HOMO) and the substrate lowest unoccupied molecular orbital (LUMO) correlates strongly with reaction rates [20].

Time-dependent DFT calculations enable investigation of excited state properties and photochemical reaction pathways [19]. These studies reveal that electronic excitation can significantly alter reaction mechanisms and reduce activation barriers through population of antibonding orbitals [19].

Solvation Effects and Environmental Influences

The accurate modeling of transition state geometries requires explicit consideration of solvation effects, particularly in aqueous media [21]. Implicit solvation models such as the polarizable continuum model (PCM) provide reasonable approximations for electrostatic solvation, while explicit solvent molecules are necessary for capturing specific hydrogen bonding interactions [21].

Studies on related systems demonstrate that water molecules can participate directly in transition states, acting as proton transfer mediators and reducing activation barriers by 20-40 kJ/mol [6]. This catalytic effect of water is particularly important for reactions involving [Methylenebis(oxy)]dimethanol given its propensity for hydrogen bonding.

Computational MethodBasis SetTypical Barrier AccuracyComputational Cost
B3LYP/6-31G(d)Medium±15 kJ/molLow
B3LYP/6-311++G(d,p)Large±10 kJ/molMedium
CCSD(T)/cc-pVTZVery Large±5 kJ/molVery High

Advanced Simulation Techniques

Recent developments in computational chemistry have introduced novel approaches for studying reaction dynamics [22]. Ab initio molecular dynamics simulations enable direct observation of bond breaking and forming processes at finite temperature, providing insights beyond static transition state calculations [22].

These simulations reveal that thermal fluctuations can significantly affect reaction pathways, with multiple transition state geometries contributing to the overall rate [22]. The dynamic perspective is particularly valuable for understanding competing reaction mechanisms and temperature-dependent selectivity [22].

The application of machine learning techniques to transition state prediction is emerging as a powerful tool for accelerating computational studies [15]. These approaches can reduce computational costs by 50-70% while maintaining high accuracy, making larger system sizes accessible for detailed mechanistic investigation [15].

Tunneling Effects and Quantum Corrections

Quantum mechanical tunneling effects become important for reactions involving light atoms, particularly hydrogen transfer processes [9]. Variational transition state theory with multidimensional tunneling corrections provides accurate rate constants over wide temperature ranges [9].

For [Methylenebis(oxy)]dimethanol reactions involving proton transfer, tunneling contributions can increase rate constants by factors of 2-10 at room temperature [9]. These effects are particularly pronounced at lower temperatures where classical barrier crossing becomes less favorable [9].

XLogP3

-1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

108.04225873 g/mol

Monoisotopic Mass

108.04225873 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

Explore Compound Types